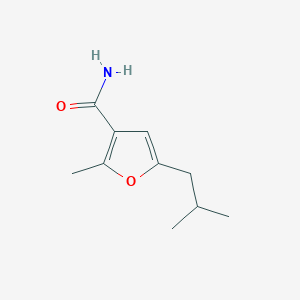![molecular formula C25H35N3O4S B15007390 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B15007390.png)
4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is a complex organic compound that features a unique combination of adamantane, piperazine, benzenesulfonyl, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of adamantane with piperazine to form 1-(adamantan-1-yl)piperazine . This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield 4-(adamantan-1-yl)piperazine-1-carbonylbenzenesulfonyl chloride . Finally, this compound is reacted with morpholine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Benzene derivatives from the reduction of the benzenesulfonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, its anti-tubercular activity may involve the inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)piperazine: Shares the adamantane and piperazine moieties but lacks the benzenesulfonyl and morpholine groups.
4-(Adamantan-1-yl)-3-thiosemicarbazide: Contains the adamantane moiety but has a thiosemicarbazide group instead of the piperazine and benzenesulfonyl groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a piperazine moiety but differs significantly in its overall structure and functional groups.
Uniqueness
4-{4-[4-(Adamantan-1-YL)piperazine-1-carbonyl]benzenesulfonyl}morpholine is unique due to its combination of adamantane, piperazine, benzenesulfonyl, and morpholine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the benzenesulfonyl group may enhance its solubility and reactivity, while the morpholine ring could contribute to its biological activity .
Properties
Molecular Formula |
C25H35N3O4S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C25H35N3O4S/c29-24(22-1-3-23(4-2-22)33(30,31)28-9-11-32-12-10-28)26-5-7-27(8-6-26)25-16-19-13-20(17-25)15-21(14-19)18-25/h1-4,19-21H,5-18H2 |
InChI Key |
OPKXFJHSPRXXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}furan-2-carboxamide](/img/structure/B15007316.png)
![Ethyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007319.png)
![2-Phenylnaphtho[2,3-g][1,2]benzothiazole-3,6,11-trione](/img/structure/B15007323.png)
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]hexopyranosylamine](/img/structure/B15007325.png)
![3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15007338.png)
![Methyl 4-[({3-[2-(3,4-diethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B15007348.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007352.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15007358.png)
![5-(3-bromophenyl)-2-(4-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15007364.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15007370.png)
![6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007388.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B15007398.png)

![7-[4-[(4-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15007404.png)
